3-Butylcyclohex-2-en-1-one

Physicochemical characterization Volatility profiling Fragrance ingredient selection

3-Butylcyclohex-2-en-1-one (CAS 6301-49-1), also referred to as 3-n-butyl-2-cyclohexen-1-one, is a C₁₀H₁₆O α,β-unsaturated cyclic ketone belonging to the 3-alkylcyclohex-2-en-1-one homologous series. With a molecular weight of 152.23 g/mol, a density of 0.923 g/cm³, and a boiling point of 239.5 °C at 760 mmHg, this compound occupies a distinct position between lower-volatility fragrance intermediates and more volatile short-chain analogs.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 6301-49-1
Cat. No. B3032927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butylcyclohex-2-en-1-one
CAS6301-49-1
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=O)CCC1
InChIInChI=1S/C10H16O/c1-2-3-5-9-6-4-7-10(11)8-9/h8H,2-7H2,1H3
InChIKeySJYRTKPGUIZRFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butylcyclohex-2-en-1-one (CAS 6301-49-1): Physicochemical Identity and Compound Class Positioning for Procurement Decisions


3-Butylcyclohex-2-en-1-one (CAS 6301-49-1), also referred to as 3-n-butyl-2-cyclohexen-1-one, is a C₁₀H₁₆O α,β-unsaturated cyclic ketone belonging to the 3-alkylcyclohex-2-en-1-one homologous series . With a molecular weight of 152.23 g/mol, a density of 0.923 g/cm³, and a boiling point of 239.5 °C at 760 mmHg, this compound occupies a distinct position between lower-volatility fragrance intermediates and more volatile short-chain analogs . Its conjugated enone structure confers reactivity as a Michael acceptor and a substrate for cycloaddition chemistry, positioning it as a versatile synthetic intermediate in fine chemical and fragrance ingredient production .

Why 3-Butylcyclohex-2-en-1-one Cannot Be Generically Substituted by Other 3-Alkylcyclohex-2-en-1-ones in Fragrance Intermediates and Synthetic Applications


Although all 3-alkylcyclohex-2-en-1-ones share the α,β-unsaturated enone pharmacophore, systematic differences in the alkyl chain length produce quantifiable divergence in volatility, lipophilicity, and downstream olfactory performance that preclude simple interchange . The boiling point increases by approximately 19–21 °C per additional methylene unit across the homologous series (3-methyl: 199–200 °C; 3-ethyl: 201.2 °C; 3-propyl: 220.6 °C; 3-butyl: 239.5 °C), translating into markedly different vapor pressure profiles that directly impact fragrance substantivity and headspace delivery . Additionally, the n-butyl substituent imparts a calculated logP advantage of approximately 1.4 units over the 3-methyl analog, altering both formulation compatibility and biological partitioning . These physicochemical gradients mean that a procurement specification optimized for 3-butylcyclohex-2-en-1-one cannot be met by its shorter-chain homologs without downstream reformulation and revalidation.

Quantitative Differentiation Evidence for 3-Butylcyclohex-2-en-1-one (CAS 6301-49-1) Versus 3-Alkylcyclohex-2-en-1-one Homologs


Boiling Point and Volatility Differentiation Across the 3-Alkylcyclohex-2-en-1-one Homologous Series

The boiling point of 3-butylcyclohex-2-en-1-one (239.5 °C at 760 mmHg) is approximately 40 °C higher than that of the 3-methyl analog (199–200 °C) and approximately 19 °C higher than the 3-propyl analog (220.6 °C), following a consistent increment of ~20 °C per methylene unit . This elevation in boiling point corresponds to a substantially lower vapor pressure (estimated 0.0±0.5 mmHg at 25 °C), which directly impacts evaporation rate and fragrance substantivity on skin or in formulated products . For procurement decisions where a target volatility window is specified (e.g., middle-note to base-note transition), substitution with a lower homolog will result in premature evaporation and altered fragrance timeline.

Physicochemical characterization Volatility profiling Fragrance ingredient selection

Density and Formulation Compatibility: 3-Butyl Versus Shorter-Chain Homologs

The density of 3-butylcyclohex-2-en-1-one (0.923 g/cm³) is measurably lower than that of its shorter-chain homologs: 3-propyl (0.931 g/cm³), 3-ethyl (0.942 g/cm³), 3-methyl (0.971 g/mL), and unsubstituted cyclohex-2-en-1-one (0.993 g/mL) . This monotonic decrease in density with increasing alkyl chain length reflects the progressive dilution of the polar carbonyl contribution by the nonpolar hydrocarbon chain. For liquid-liquid extraction, biphasic reaction systems, or fragrance formulation where specific gravity matching with solvents or carriers (e.g., dipropylene glycol, triethyl citrate) is critical, the 3-butyl compound offers distinct buoyancy and phase-separation behavior compared to its denser lower homologs.

Formulation science Density matching Liquid-liquid extraction

Spectroscopic Identity Confirmation: ¹H/¹³C NMR and HRMS Characterization from Primary Literature

The Vatèle (2009) Synlett paper provides definitive primary literature spectroscopic characterization of 3-butylcyclohex-2-en-1-one . Key ¹H NMR signals (CDCl₃, 200 MHz) include the vinyl proton singlet at δ 5.84 (1H, s), the terminal methyl triplet at δ 0.88 (J = 7.1 Hz), and diagnostic allylic/α-methylene resonances at δ 2.29 (4H) and δ 2.18 (2H, t, J = 7.7 Hz). ¹³C NMR (50 MHz) confirms the enone system with the carbonyl carbon at δ 199.9, the β-vinyl carbon at δ 166.8, and the α-vinyl carbon at δ 125.6. High-resolution mass spectrometry (HRMS) yielded m/z 152.1190 (calc. 152.1201 for C₁₀H₁₆O), providing exact mass confirmation with <7 ppm mass error. These data establish a verified spectroscopic fingerprint that enables unambiguous identity confirmation and differentiation from isomeric or homologous contaminants in quality control workflows.

Analytical chemistry Structural elucidation Quality control

Synthetic Accessibility via Copper-TEMPO Oxidative Rearrangement: Validated Preparative Route

A validated laboratory-scale synthesis of 3-butylcyclohex-2-en-1-one from 1-butylcyclohex-2-en-1-ol is reported using a TEMPO/CuCl₂·2H₂O catalytic system under O₂ atmosphere in acetonitrile with 4 Å molecular sieves . The method employs 0.1 equiv TEMPO and 0.5 equiv CuCl₂·2H₂O (catalytic in copper under O₂), achieves complete conversion in 7 hours at ambient temperature, and requires only simple extractive workup followed by silica gel chromatography (PE–EtOAc, 5:1). This stands in contrast to classical chromium(VI)-based oxidative rearrangements of tertiary allylic alcohols, which generate stoichiometric toxic metal waste and frequently cause over-oxidation of the enone product. The TEMPO/CuCl₂ method is metal-catalytic, uses O₂ as the terminal oxidant, and has been demonstrated to preserve the acid-sensitive enone functionality in the isolated product.

Synthetic methodology Oxidative rearrangement Process chemistry

Environmental Persistence Screening: Atmospheric OH Radical Half-Life Estimation

The ChemSpider-predicted atmospheric oxidation rate constant for 3-butylcyclohex-2-en-1-one via OH radical reaction is 88.58 × 10⁻¹² cm³/molecule·sec, corresponding to an estimated atmospheric half-life of 0.121 days (~2.9 hours) under standard 12-hour daylight OH radical concentration (1.5 × 10⁶ OH/cm³) . This rapid atmospheric degradation profile—driven by the electron-rich enone conjugated system that is susceptible to OH addition and H-abstraction pathways—lies within the range typical for volatile cyclic enones but is significantly shorter than that of saturated alicyclic ketones such as 3-butylcyclohexanone (lacking the reactive double bond). For procurement considerations in jurisdictions with volatile organic compound (VOC) or persistent organic pollutant (POP) regulatory frameworks, this estimated rapid atmospheric removal may be a differentiating factor compared to longer-lived saturated ketone alternatives.

Environmental fate Atmospheric chemistry Regulatory screening

Analytical Reference Data Coverage: Multi-Platform Spectral Library Availability for QC/QA

3-Butylcyclohex-2-en-1-one is represented in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS, NMR, and IR spectral libraries with a total of 2 NMR spectra, 1 FTIR spectrum, and 3 GC-MS spectra available through Wiley Science Solutions' SpectraBase platform (Compound ID: CbAyFww0vms) [1]. This multi-platform analytical reference coverage enables orthogonal identity confirmation using independent techniques (GC-MS retention index + mass spectrum; ¹H/¹³C NMR fingerprint; vapor-phase IR), a level of analytical redundancy that is not uniformly available across all 3-alkylcyclohex-2-en-1-one homologs. For QC/QA laboratories, the availability of commercial spectral library entries reduces the burden of in-house reference standard synthesis and characterization.

Analytical reference standards GC-MS NMR spectroscopy

High-Confidence Application Scenarios for 3-Butylcyclohex-2-en-1-one Based on Quantitative Differentiation Evidence


Middle-to-Base Note Fragrance Intermediate Requiring Controlled Volatility

The boiling point of 239.5 °C and estimated vapor pressure of <0.5 mmHg at 25 °C position 3-butylcyclohex-2-en-1-one in the volatility window appropriate for middle-to-base note fragrance ingredients, where the ~40 °C boiling point elevation over 3-methylcyclohex-2-en-1-one translates to prolonged substantivity on skin or fabric . This compound can serve as a synthetic intermediate for fragrance molecules requiring a cyclohexenone scaffold with an n-butyl substituent, where premature evaporation of shorter-chain analogs would compromise the temporal fragrance profile.

Synthetic Intermediate for Conjugate Addition and Cycloaddition Chemistry

The α,β-unsaturated enone system of 3-butylcyclohex-2-en-1-one is activated for Michael addition and [2+2] or [4+2] cycloaddition reactions. The validated TEMPO/CuCl₂ oxidative rearrangement route from 1-butylcyclohex-2-en-1-ol provides a catalytic, ambient-temperature preparative method generating less hazardous waste than chromium-based alternatives, making it the preferred procurement choice when subsequent conjugate addition chemistry is planned and residual transition metal contamination must be minimized .

Low-Density Component in Fragrance Formulations Requiring Specific Gravity Matching

With a density of 0.923 g/cm³—the lowest among the C₁–C₄ 3-alkylcyclohex-2-en-1-one homologs—3-butylcyclohex-2-en-1-one provides the greatest buoyancy differential relative to aqueous or glycolic carrier phases. In emulsion-based fine fragrance or personal care product formulations where phase separation behavior and specific gravity matching with oil-phase components (e.g., ester solvents, terpene blends) are critical, the 3-butyl compound offers a density profile that cannot be replicated by the denser methyl, ethyl, or propyl homologs [1].

Research-Grade Enone Substrate with Established Spectroscopic Identity

For academic or industrial research laboratories investigating structure–activity relationships of 3-alkylcyclohex-2-en-1-ones, the availability of peer-reviewed ¹H NMR, ¹³C NMR, and HRMS data from the primary literature (Vatèle, Synlett 2009) plus multi-platform commercial spectral library entries (Wiley SpectraBase: 2 NMR, 1 FTIR, 3 MS) makes 3-butylcyclohex-2-en-1-one the most analytically characterized member of the homologous series beyond the 3-methyl analog, reducing identity confirmation burden in experimental workflows [2].

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